2-(Diethylamino)-N-(3,4-dimethyl-5-isoxazolyl)-3-methylbutyramide picrate
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Overview
Description
2-(Diethylamino)-N-(3,4-dimethyl-5-isoxazolyl)-3-methylbutyramide picrate is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-N-(3,4-dimethyl-5-isoxazolyl)-3-methylbutyramide picrate typically involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)-N-(3,4-dimethyl-5-isoxazolyl)-3-methylbutyramide picrate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are carefully optimized to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
2-(Diethylamino)-N-(3,4-dimethyl-5-isoxazolyl)-3-methylbutyramide picrate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as a component in chemical formulations.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)-N-(3,4-dimethyl-5-isoxazolyl)-3-methylbutyramide picrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Diethylamino)-N-(3,4-dimethyl-5-isoxazolyl)-3-methylbutyramide picrate include:
- 2-(Diethylamino)-N-(3,4-dimethyl-5-isoxazolyl)-3-methylbutyramide
- 2-(Diethylamino)-N-(3,4-dimethyl-5-isoxazolyl)-3-methylbutyramide hydrochloride
Uniqueness
What sets this compound apart from similar compounds is its unique picrate group, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
94868-65-2 |
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Molecular Formula |
C20H28N6O9 |
Molecular Weight |
496.5 g/mol |
IUPAC Name |
[1-[(3,4-dimethyl-1,2-oxazol-5-yl)amino]-3-methyl-1-oxobutan-2-yl]-diethylazanium;2,4,6-trinitrophenolate |
InChI |
InChI=1S/C14H25N3O2.C6H3N3O7/c1-7-17(8-2)12(9(3)4)13(18)15-14-10(5)11(6)16-19-14;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h9,12H,7-8H2,1-6H3,(H,15,18);1-2,10H |
InChI Key |
XBDDXHMQIGEHNU-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)C(C(C)C)C(=O)NC1=C(C(=NO1)C)C.C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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